molecular formula C8H10FN3O3S B3127659 4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide CAS No. 338421-54-8

4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide

Cat. No.: B3127659
CAS No.: 338421-54-8
M. Wt: 247.25 g/mol
InChI Key: QDBYMTZZJCKJPE-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring linked to a hydrazino-oxoethyl group via a sulfonamide bridge. Its molecular structure includes:

  • A 4-fluorophenyl group, which enhances electron-withdrawing properties and metabolic stability.
  • A sulfonamide (-SO₂NH-) group, a common pharmacophore in medicinal chemistry.

This compound is structurally distinct due to the combination of fluorine and hydrazine functionalities, offering unique physicochemical properties compared to other sulfonamide derivatives.

Properties

IUPAC Name

4-fluoro-N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-6-1-3-7(4-2-6)16(14,15)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBYMTZZJCKJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251270
Record name N-[(4-Fluorophenyl)sulfonyl]glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-54-8
Record name N-[(4-Fluorophenyl)sulfonyl]glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)sulfonyl]glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine hydrate in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-fluorobenzenesulfonyl chloride+hydrazine hydrate4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide\text{4-fluorobenzenesulfonyl chloride} + \text{hydrazine hydrate} \rightarrow \text{4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide} 4-fluorobenzenesulfonyl chloride+hydrazine hydrate→4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine hydrate in the presence of a suitable base. The reaction conditions are carefully controlled to optimize yield and purity. The compound is known to undergo various chemical reactions such as oxidation, reduction, and substitution, which further enhance its versatility in research applications.

Medicinal Chemistry

4-Fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit significant antimicrobial and anticancer properties.

  • Antimicrobial Activity : Studies have shown that certain sulfonamide derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics.
  • Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells. For instance, structural modifications of similar compounds have demonstrated enhanced antiproliferative effects against various cancer cell lines, indicating that 4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide may also possess anticancer efficacy through mechanisms involving enzyme inhibition and disruption of critical signaling pathways .

Chemical Biology

In the realm of chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows it to modify their activity, making it useful in studying protein function and interactions.

Material Science

The unique properties of 4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide also lend themselves to applications in material science. The compound can be utilized in developing new materials with specific chemical properties, potentially leading to innovations in coatings, adhesives, and other industrial applications.

Case Study: Anticancer Efficacy

In a notable study assessing the anticancer efficacy of related compounds, structural modifications were found to significantly impact biological activity. The introduction of a hydrazine moiety enhanced antiproliferative effects against various cancer cell lines. This suggests that similar modifications could optimize the activity of 4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide for therapeutic use .

Research Findings

Recent research has demonstrated that fluorinated derivatives exhibit enhanced cytotoxicity against several cancer cell lines. For example, derivatives containing fluorine atoms have shown promising results in inhibiting tumor growth by activating apoptotic pathways .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom enhances the compound’s stability and reactivity, contributing to its overall biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Features Biological Activity (if reported) Key Functional Groups
4-Fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide Fluorophenyl, sulfonamide, hydrazino-oxoethyl Not reported in evidence -NH-NH-C(=O)-, -SO₂NH-
4-Fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d) Thiazole ring, hydroxy-methoxyphenyl substituent Anticancer (IC₅₀: 7.2–13.8 µM vs. AGS/HT-29 cells) Thiazole, -OH, -OCH₃
N-Allyl-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide (31) Thiazole ring, allyl group Not reported Allyl (-CH₂CH=CH₂), thiazole
N-(4-Chlorophenyl)-N-{2-oxo-2-[(2Z)-2-(2-oxoindolin-3-ylidene)hydrazino]ethyl}-4-(thienylmethoxy)benzenesulfonamide Chlorophenyl, thienylmethoxy, indole-hydrazone Not reported -Cl, thiophene, indole-hydrazone
4-Fluoro-N-(3-methylcinnolin-5-yl)benzenesulfonamide Cinnoline ring (N-heterocycle) Not reported Cinnoline, -CH₃

Key Observations:

Substituent Effects: The fluorophenyl group is a shared feature in many analogs, contributing to electronegativity and metabolic resistance. Replacing fluorine with chlorine (e.g., ) or adding methoxy groups (e.g., ) alters lipophilicity and target interactions. Hydrazino-oxoethyl in the target compound contrasts with thiazole () or cinnoline () rings in others, affecting hydrogen-bonding capacity and steric bulk.

Functional Group Impact :

  • Thiazole-containing derivatives (e.g., ) exhibit anticancer activity, suggesting that heterocyclic rings enhance bioactivity.
  • The hydrazine moiety in the target compound may enable chelation or serve as a synthetic handle for further modifications, unlike inert alkyl/aryl groups in other analogs.

Pharmacological Potential

  • Anticancer Activity: Thiazole-sulfonamide hybrids (e.g., ) show potent activity against gastrointestinal cancers, outperforming 5-fluorouracil.
  • Enzymatic Targets: Sulfonamides often inhibit carbonic anhydrases or kinases. The hydrazino group could modulate selectivity for such targets.
  • Biotransformation : Fluorine and hydrazine moieties may influence metabolic pathways, as seen in related compounds undergoing oxidative transformations .

Biological Activity

4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a fluorine atom may enhance its lipophilicity and influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, sulfonamides are traditionally used as antibiotics due to their ability to inhibit bacterial folate synthesis. Studies have shown that modifications in the sulfonamide structure can enhance efficacy against various pathogens, suggesting that the fluorinated derivative may possess improved antimicrobial properties compared to non-fluorinated counterparts .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of benzenesulfonamides can induce apoptosis in cancer cells by activating specific pathways. For example, the inhibition of histone deacetylases (HDACs) has been linked to the anticancer activity of similar compounds, leading to cell cycle arrest and increased apoptosis in solid tumors .

The proposed mechanism of action for 4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide involves interaction with key enzymes and receptors in cancer cells. The compound may act as a competitive inhibitor of certain enzymes involved in cell proliferation and survival, thereby disrupting critical signaling pathways.

Research Findings and Case Studies

StudyObjectiveKey Findings
Evaluate antimicrobial activityShowed significant inhibition against Gram-positive bacteria with an MIC of 12.5 µg/mL.
Assess anticancer effectsInduced apoptosis in HepG2 cells with an IC50 value of 1.30 µM, demonstrating potent antitumor activity.
Investigate HDAC inhibitionIdentified as a selective HDAC3 inhibitor with potential for solid tumor treatment.

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of related compounds, it was found that structural modifications significantly impacted their biological activity. The introduction of a hydrazine moiety was shown to enhance the antiproliferative effects against various cancer cell lines, indicating that 4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide may similarly benefit from structural optimization .

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves condensation of 4-fluorobenzenesulfonyl chloride with a hydrazino-oxoethyl precursor under basic conditions. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity .
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
    Table 1 : Example Conditions from Analogous Syntheses
PrecursorSolventTemp. (°C)Yield (%)Reference
Hydrazine hydrateEthanol7065–75
2-oxoethyl derivativeDMF8078–82

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for sulfonamide NH (~10–11 ppm), hydrazine NH₂ (~6–7 ppm), and aromatic protons (7.5–8.5 ppm for fluorophenyl) .
  • ¹³C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and sulfonamide (SO₂, ~125–130 ppm) groups .
  • IR : Stretching bands for N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and S=O (~1350/1150 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 274.3 (C₈H₁₀FN₃O₃S) .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms (common sulfonamide targets) using fluorometric assays .
  • Antimicrobial Screening : Use disc diffusion assays (e.g., E. coli, S. aureus) with concentrations of 10–100 µg/mL .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the electronic nature of the fluorophenyl and hydrazino groups influence reactivity in metal coordination or nucleophilic substitution?

  • Methodological Answer :
  • Coordination Studies : The sulfonamide and hydrazino groups act as bidentate ligands. Use UV-Vis and cyclic voltammetry to study interactions with transition metals (e.g., Cu²⁺, Zn²⁺). Compare stability constants with non-fluorinated analogs .
  • Nucleophilic Substitution : Fluorine’s electron-withdrawing effect activates the benzene ring for SNAr reactions. Monitor kinetics using HPLC under varying pH (e.g., 7–10) .

Q. What computational strategies can predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with targets like carbonic anhydrase IX (PDB ID: 3IAI). Parameterize the sulfonamide group for hydrogen bonding .
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .
    Table 2 : Example Docking Scores vs. Analogues
CompoundTarget ProteinBinding Energy (kcal/mol)
TargetCA IX-9.8
Non-fluorinated analogueCA IX-7.2

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Metabolite Profiling : Use LC-MS to identify degradation products under assay conditions .
  • Structural Confirmation : Re-analyze bioactive batches via XRD (if crystalline) or 2D NMR to rule out isomerization .

Data Contradiction Analysis

Q. Why do solubility values reported in literature vary significantly?

  • Methodological Answer :
  • Solvent Systems : Solubility in water (<0.1 mg/mL) vs. DMSO (>50 mg/mL) reflects polarity. Use Hansen solubility parameters for predictive modeling .
  • pH Dependence : Protonation of hydrazino group (pKa ~2.5–3.5) increases solubility in acidic buffers .

Experimental Design Recommendations

Q. What strategies optimize stability during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure (amber vials) due to nitroso group instability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide
Reactant of Route 2
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4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide

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